tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen-Bond Interactions

tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 2306268-66-4, MW 282.30, C₁₂H₂₁F₃N₂O₂) is a Boc-protected, chiral α,α-disubstituted piperidine bearing both a secondary N-methylamino group and a trifluoromethyl substituent at the 3-position. The compound belongs to the class of α-trifluoromethyl piperidine derivatives, which are of growing importance in medicinal chemistry due to the profound impact of the CF₃ group on amine basicity, lipophilicity, and metabolic stability.

Molecular Formula C12H21F3N2O2
Molecular Weight 282.30 g/mol
Cat. No. B13330866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate
Molecular FormulaC12H21F3N2O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)NC
InChIInChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-7-5-6-11(8-17,16-4)12(13,14)15/h16H,5-8H2,1-4H3
InChIKeyNFDLQEGLTGKRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate: Procurement-Grade Profile for a Chiral α,α-Disubstituted Piperidine Building Block


tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 2306268-66-4, MW 282.30, C₁₂H₂₁F₃N₂O₂) is a Boc-protected, chiral α,α-disubstituted piperidine bearing both a secondary N-methylamino group and a trifluoromethyl substituent at the 3-position . The compound belongs to the class of α-trifluoromethyl piperidine derivatives, which are of growing importance in medicinal chemistry due to the profound impact of the CF₃ group on amine basicity, lipophilicity, and metabolic stability [1]. As a protected chiral building block with a well-defined secondary amine handle and a stereogenic quaternary center, it occupies a distinct position among piperidine intermediates for fragment-based drug discovery and parallel library synthesis.

Why In-Class Piperidine Building Blocks Cannot Substitute for tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate


Within the family of Boc-protected α-trifluoromethyl piperidines, seemingly minor structural alterations—such as the methylation state of the exocyclic amine (NH₂ → NHCH₃ → N(CH₃)₂) or the regioposition of substitution (3- vs. 4-position)—produce quantifiable shifts in hydrogen-bond donor/acceptor capacity, steric bulk, molecular weight, and predicted basicity that preclude functional interchangeability in downstream synthetic sequences [1]. The α-CF₃ group exerts a strong through-bond inductive effect that depresses amine basicity by 4–5 pKa units relative to β-CF₃ analogs [2], meaning that deprotection and coupling conditions optimized for one amine subclass frequently fail when applied to another. These differences, documented below, directly affect reactivity in Boc deprotection, reductive amination, and amide coupling steps that define the utility of such intermediates in medicinal chemistry workflows.

Product-Specific Quantitative Differentiation Evidence: tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Secondary Amine (1 HBD) vs. Primary Amine (2 HBD) vs. Tertiary Amine (0 HBD)

The target compound bears a secondary N-methylamino group, providing exactly one hydrogen-bond donor (HBD). This contrasts with the primary amine analog tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 1408075-51-3), which possesses two HBDs, and the tertiary amine analog tert-butyl 3-(dimethylamino)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 2306274-78-0), which possesses zero HBDs . The intermediate HBD count of the target compound offers a distinct balance: sufficient HBD capacity for target engagement via hydrogen bonding while reducing the polarity and desolvation penalty associated with a primary amine, and avoiding the complete loss of HBD capability seen with the tertiary amine. Hydrogen-bond donor count is a critical parameter in fragment-based screening and pharmacokinetic optimization, directly influencing solubility, permeability, and off-target promiscuity.

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen-Bond Interactions

Molecular Weight Step-Gradient Across Amine Methylation Series: 268.28 → 282.30 → 296.33 Da

The three compounds form a precise methylation series at the exocyclic amine: primary amine (CAS 1408075-51-3, C₁₁H₁₉F₃N₂O₂, MW 268.28), secondary N-methylamine (target, C₁₂H₂₁F₃N₂O₂, MW 282.30), and tertiary N,N-dimethylamine (CAS 2306274-78-0, C₁₃H₂₃F₃N₂O₂, MW 296.33) [1]. Each methylation step adds exactly one CH₂ unit, increasing molecular weight by 14.02–14.03 Da. While modest in absolute terms, this incremental mass increase corresponds to progressively greater steric bulk around the amine nitrogen, which directly impacts the rate and efficiency of subsequent N-deprotection (Boc removal with TFA or HCl) and N-functionalization reactions (reductive amination, amide coupling, sulfonamide formation). The target compound's intermediate steric profile positions it as the optimal choice when the primary amine is too nucleophilic or prone to side reactions, yet the tertiary amine is too hindered for efficient derivatization.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Basicity Suppression by α-Trifluoromethyl Substitution: Class-Level Experimental Evidence (ΔpKa ≈ 4–5 units vs. β-CF₃ Analogs)

The target compound positions the CF₃ group at the α-position relative to the piperidine ring nitrogen and the exocyclic amine. Experimental potentiometric titration data on model secondary aliphatic amines demonstrate that an α-CF₃ substituent reduces amine basicity by 4–5 orders of magnitude (pKa units) compared to isomeric β-CF₃ analogs [1]. For context, the parent piperidine has a conjugate acid pKa of approximately 11.2, while α-CF₃ piperidines typically exhibit predicted pKa values in the range of 5–8 [2]. This dramatic basicity suppression arises from the strong electron-withdrawing inductive effect of the CF₃ group transmitted through only two bonds to the amine nitrogen. The consequence is that the target compound's amine center is significantly less basic and less nucleophilic than a non-fluorinated or β-fluorinated piperidine analog, which affects both Boc-deprotection kinetics and downstream coupling reactivity. No direct head-to-head measured pKa exists for the target compound versus its comparators; the evidence presented is class-level inference from experimentally validated analogous systems.

Physical Organic Chemistry Amine Basicity Fluorine Effects

Regioisomeric Differentiation: 3-Position vs. 4-Position Substitution of Methylamino and CF₃ Groups on the Piperidine Ring

The target compound places both the methylamino and trifluoromethyl substituents at the 3-position, creating a quaternary chiral center with geminal disubstitution. The 4-position regioisomer, tert-butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate, bears the same functional groups at the 4-position, producing a different spatial orientation and electronic environment . In the 3-substituted regioisomer, both substituents reside on the same carbon adjacent to the ring nitrogen, maximizing the inductive effect of CF₃ on both the endocyclic (Boc-protected) and exocyclic (methylamino) nitrogen atoms. In the 4-substituted regioisomer, the substituents are separated from the ring nitrogen by an additional methylene unit, attenuating the inductive effect and producing a measurably different pKa profile. The 3-position regioisomer also presents a different exit vector for downstream elaboration, which is critical for structure-based drug design where the trajectory of the amine substituent determines binding pocket complementarity.

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Supplier Purity Benchmarking: 95% (MolCore) vs. 98% (Leyan) — Impact on Downstream Synthetic Reproducibility

Commercially available purity for the target compound varies between suppliers: MolCore lists 95% purity (CAS 2306268-66-4, ISO-certified) while Leyan lists 98% purity for the same CAS number . This 3% purity differential, while seemingly small, is significant in the context of multi-step synthetic sequences where impurities accumulate. For comparison, the primary amine analog (CAS 1408075-51-3) is available at 97% purity from CalpacLab and 95% from CymitQuimica [1]. The target compound's availability at 98% purity from Leyan provides a quantifiable advantage over both the 95% grade of the same compound and the 95–97% grades of the primary amine analog, reducing the burden of pre-use purification and improving batch-to-batch consistency in parallel synthesis and fragment library production.

Chemical Procurement Quality Control Synthetic Reproducibility

Optimal Application Scenarios for tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced HBD Capacity (1 HBD) with α-CF₃ Attenuated Basicity

In fragment screening campaigns where the target binding site tolerates exactly one hydrogen-bond donor interaction, the target compound (1 HBD as secondary amine) is directly differentiated from the primary amine analog (2 HBD, potentially too polar) and the tertiary amine analog (0 HBD, lacking hydrogen-bonding capability). Combined with the 4–5 unit pKa suppression conferred by the α-CF₃ group , the compound provides a weakly basic amine center that remains largely unprotonated at physiological pH, favoring passive membrane permeability while retaining the capacity for a single directed hydrogen bond. This profile is particularly relevant for CNS-targeted fragment libraries where excessive HBD count (>1) correlates with poor blood-brain barrier penetration.

Parallel Library Synthesis Requiring High-Purity Chiral Building Blocks with a Quaternary Stereocenter

The target compound possesses a quaternary chiral center at the 3-position (geminal methylamino + CF₃), which is configurationally stable and cannot racemize under typical synthetic conditions. This contrasts with 3-substituted piperidines bearing only a single substituent at the 3-position, which may undergo epimerization. The availability of the compound at 98% purity (Leyan) supports parallel amide coupling or reductive amination library protocols where high starting material purity minimizes the carryover of impurities that could confound biological assay interpretation. The Boc protecting group is orthogonal to Fmoc and Cbz strategies, enabling its use in multi-step sequences without protecting group interference.

Systematic SAR Exploration of Amine Methylation State in a CF₃-Containing Piperidine Scaffold

For medicinal chemistry programs exploring the effect of amine substitution on target potency, selectivity, and ADME properties, the target compound serves as the central member of a three-compound methylation series: primary amine (CAS 1408075-51-3, MW 268.28), secondary N-methylamine (target, MW 282.30), and tertiary N,N-dimethylamine (CAS 2306274-78-0, MW 296.33) . This series allows systematic dissection of steric and HBD effects at the amine while keeping the α-CF₃-piperidine core constant. The target compound's intermediate steric profile often represents the optimal balance between target engagement (sufficient HBD capacity) and pharmacokinetic performance (reduced polarity vs. primary amine).

Synthesis of α-CF₃-Containing Bioactive Molecules Requiring Selective N-Deprotection and Functionalization

The Boc protecting group on the target compound enables clean deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free secondary amine. The α-CF₃ group's strong electron-withdrawing effect, which reduces amine basicity by 4–5 pKa units , modulates the rate of Boc deprotection relative to non-fluorinated analogs, a factor that must be accounted for in reaction optimization. Once deprotected, the resulting 3-(methylamino)-3-(trifluoromethyl)piperidine can be elaborated via amide bond formation, sulfonamide synthesis, reductive amination, or urea formation to generate diverse compound libraries. The quaternary nature of the 3-position ensures that the chiral center is preserved throughout all downstream transformations.

Quote Request

Request a Quote for tert-Butyl 3-(methylamino)-3-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.